Validated Binding Mode to sEH Catalytic Triad Confirmed by X-ray Crystallography
The compound demonstrates a unique binding geometry to human sEH, characterized by a direct hydrogen bond between the pyrazole N2 nitrogen and the catalytic triad residue Asp335 (2.9 Å), supplemented by hydrophobic contacts with the active site pocket. This binding mode is absent in structurally related sEH inhibitors such as the aminothiazole fragment reported in the same study, which engages different residues (Tyr383 and Gln384) [1]. The atomic-level structural data (PDB: 3WK7) provides direct visualization of the precise molecular interactions that differentiate this scaffold from alternative fragment hits.
| Evidence Dimension | Hydrogen bond distance to catalytic Asp335 |
|---|---|
| Target Compound Data | 2.9 Å (pyrazole N2 to Asp335 OD2) |
| Comparator Or Baseline | Aminothiazole fragment (compound 2 in study): no direct Asp335 interaction; binds via Tyr383/Gln384 |
| Quantified Difference | Qualitative difference in binding mode; target compound engages catalytic triad directly |
| Conditions | X-ray crystallography at 2.20 Å resolution, human sEH C-terminal domain |
Why This Matters
The experimentally validated binding mode enables structure-guided optimization of potency and selectivity, reducing the risk of pursuing inactive analogs.
- [1] Amano Y, Yamaguchi T, Tanabe E. Structural insights into binding of inhibitors to soluble epoxide hydrolase gained by fragment screening and X-ray crystallography. Bioorg Med Chem. 2014;22(8):2427-2434. Table 2, Figure 3. doi:10.1016/j.bmc.2014.03.001 View Source
